2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester
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Overview
Description
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester is a chemical compound that has garnered significant scientific interest in recent years.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester typically involves the reaction of 9-ethyl-9H-carbazole with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carbazole-based carboxylic acids.
Reduction: Carbazole-based alcohols.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. In biological systems, the compound can intercalate into DNA, disrupting its normal function and leading to cell death. This property is particularly useful in the development of anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-cyano-3-(9H-carbazol-3-yl)-, ethyl ester
- 2-Propenoic acid, 2-cyano-3-(9-methyl-9H-carbazol-3-yl)-, ethyl ester
- 2-Propenoic acid, 2-cyano-3-(9-phenyl-9H-carbazol-3-yl)-, ethyl ester
Uniqueness
What sets 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester apart from similar compounds is its unique combination of the ethyl group and the cyano group, which imparts distinct physical and chemical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Properties
IUPAC Name |
ethyl 2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-22-18-8-6-5-7-16(18)17-12-14(9-10-19(17)22)11-15(13-21)20(23)24-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOVBXRAAPCSIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=C(C#N)C(=O)OCC)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389461 |
Source
|
Record name | 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123770-87-6 |
Source
|
Record name | 2-Propenoic acid, 2-cyano-3-(9-ethyl-9H-carbazol-3-yl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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